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Compound of Interest

Compound Name: Darunavir

Cat. No.: B192927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and dissociation

constant of Darunavir, a potent protease inhibitor used in the treatment of HIV-1 infection. The

document details the quantitative binding parameters, the experimental methodologies used for

their determination, and the underlying mechanism of action.

Quantitative Binding Data
Darunavir exhibits exceptionally high binding affinity for the wild-type HIV-1 protease, a key

enzyme in the viral life cycle. This high affinity is a major contributor to its potent antiviral

activity and high genetic barrier to resistance. The binding is characterized by a very slow

dissociation rate, leading to a prolonged interaction with the enzyme.

The binding affinity of Darunavir is quantified by its dissociation constant (Kd) and inhibition

constant (Ki). The following tables summarize the key quantitative data from various studies,

comparing the binding of Darunavir to wild-type (WT) and mutant forms of HIV-1 protease.

Table 1: Dissociation and Inhibition Constants of Darunavir for Wild-Type HIV-1 Protease
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Parameter Value Method Reference

Dissociation Constant

(Kd)
4.5 x 10⁻¹² M (4.5 pM) Not Specified

Dissociation Constant

(Kd)
< 10⁻¹² M (< 1 pM)

Surface Plasmon

Resonance (SPR)

Inhibition Constant

(Ki)
8.12 nM

Fluorescence-based

Assay

Inhibition Constant

(Ki)
1.58 ± 0.11 nM

Chromogenic

Substrate Assay

Table 2: Comparative Binding Kinetics of Darunavir and Other Protease Inhibitors for Wild-

Type HIV-1 Protease

Protease
Inhibitor

Association
Rate (kon)
(M⁻¹s⁻¹)

Dissociatio
n Rate
(koff) (s⁻¹)

Dissociatio
n Constant
(Kd) (M)

Dissociativ
e Half-life
(t½)

Reference

Darunavir ~2 x 10⁶ < 10⁻⁵ < 10⁻¹² > 240 hours

Amprenavir ~2 x 10⁶ ~10⁻² ~10⁻⁸ ~1 minute

Atazanavir ~10⁵ ~10⁻³ ~10⁻⁸ ~10 minutes

Lopinavir ~10⁵ ~10⁻³ ~10⁻⁸ ~10 minutes

Tipranavir ~10⁵ ~10⁻³ ~10⁻⁸ ~10 minutes

Table 3: Binding Affinity of Darunavir for Multidrug-Resistant (MDR) HIV-1 Protease Variants
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Protease
Variant

Inhibition
Constant (Ki)
(nM)

Fold Change
in Ki (vs. WT)

Method Reference

MUT-1 26.34 ~3.2
Fluorescence-

based Assay

MUT-2 32.85 ~4.0
Fluorescence-

based Assay

MUT-3 44.70 ~5.5
Fluorescence-

based Assay

PRP51 37,000 (KL) ~7400

Isothermal

Titration

Calorimetry (ITC)

Experimental Protocols
The determination of Darunavir's binding affinity and kinetics primarily relies on two

biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration

Calorimetry (ITC).

Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-

time. It allows for the determination of both the association (k_on) and dissociation (k_off)

rates, from which the dissociation constant (K_d) can be calculated (K_d = k_off / k_on).

Detailed Methodology:

Immobilization of HIV-1 Protease:

Recombinant wild-type or mutant HIV-1 protease is covalently immobilized on a sensor

chip surface (e.g., a Biacore CM5 chip).

The immobilization level is typically in the range of 1,500 to 3,000 resonance units (RU) to

ensure an adequate signal response while minimizing mass transport limitations.
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Analyte Preparation:

Darunavir is dissolved in a suitable running buffer, which may contain a small percentage

of DMSO to ensure solubility. The DMSO concentration should be matched in the running

buffer to minimize bulk refractive index effects.

Interaction Analysis:

A series of Darunavir concentrations are injected over the immobilized protease surface

at a constant flow rate (e.g., 90 µl/min) to monitor the association phase.

The injection period is typically around 215 seconds.

Following the association phase, the running buffer is flowed over the chip to monitor the

dissociation of the Darunavir-protease complex. The dissociation is monitored for a

prolonged period (e.g., 1,000 seconds or longer) due to the very slow dissociation rate of

Darunavir.

Data Analysis:

The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model

(e.g., a 1:1 Langmuir binding model) using evaluation software (e.g., Biacore T100

Evaluation Software).

This analysis yields the association rate constant (k_on), the dissociation rate constant

(k_off), and the equilibrium dissociation constant (K_d).

Surface Regeneration:

Between different analyte injections, the sensor surface is regenerated to remove the

bound Darunavir. A solution of 100% ethylene glycol can be used for this purpose.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (Darunavir) to
a macromolecule (HIV-1 protease). This technique provides a complete thermodynamic profile

of the interaction, including the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and

entropy (ΔS) of binding.
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Detailed Methodology:

Due to the extremely high affinity of Darunavir for wild-type HIV-1 protease, direct titration can

be challenging. Therefore, a competitive binding experiment is often employed.

Sample Preparation:

Purified HIV-1 protease is placed in the sample cell of the calorimeter.

A solution of Darunavir is loaded into the injection syringe.

For competitive binding, the protease solution in the cell also contains a weaker, known

inhibitor (e.g., acetyl-pepstatin) at a concentration significantly above its K_d.

All solutions must be prepared in the same buffer and thoroughly degassed to avoid air

bubbles.

Titration:

A series of small, precise injections of the Darunavir solution are made into the protease

solution in the sample cell.

The heat change associated with each injection is measured by the instrument.

Data Analysis:

The raw data, a series of heat pulses, is integrated to determine the heat change per mole

of injectant.

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a competitive

binding model) to determine the thermodynamic parameters for the displacement of the

weaker inhibitor by Darunavir.

From this, the high-affinity K_d of Darunavir can be accurately calculated.

Mechanism of Action and Experimental Workflow
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Darunavir functions as a competitive inhibitor of the HIV-1 protease. It binds to the active site

of the enzyme, preventing the protease from cleaving the viral Gag-Pol polyproteins into

functional proteins required for the maturation of new, infectious virions.

Darunavir's Mechanism of Action
The following diagram illustrates the direct inhibition of HIV-1 protease by Darunavir, which

ultimately blocks viral maturation.
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Functional Viral Proteins

Produces

Immature Virion
Leads to

Mature VirionAssembly into

Darunavir Inhibits
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Caption: Darunavir directly inhibits HIV-1 protease, preventing the cleavage of Gag-Pol

polyproteins and resulting in the formation of immature, non-infectious virions.

Experimental Workflow for Binding Affinity
Determination
The general workflow for determining the binding affinity of Darunavir to HIV-1 protease using

biophysical methods like SPR or ITC is depicted below.
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Caption: A generalized workflow for determining the binding affinity of Darunavir to HIV-1

protease, from preparation to data analysis.

To cite this document: BenchChem. [Darunavir's High-Affinity Binding to HIV-1 Protease: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b192927#darunavir-binding-affinity-and-dissociation-
constant]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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